2-Bromotridecanoic acid
Overview
Description
2-Bromotridecanoic acid is an organic compound with the molecular formula C13H25BrO2 It is a brominated fatty acid derivative, characterized by the presence of a bromine atom attached to the second carbon of a tridecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromotridecanoic acid can be synthesized through the bromination of tridecanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored closely to prevent over-bromination and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: 2-Bromotridecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives like esters or amides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: 2-Hydroxytridecanoic acid, 2-Aminotridecanoic acid.
Reduction: Tridecanoic acid.
Oxidation: Tridecanoic acid derivatives like esters or amides.
Scientific Research Applications
2-Bromotridecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Bromotridecanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The carboxylic acid group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules. These reactions can influence metabolic pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
2-Bromotridecanoic acid can be compared with other brominated fatty acids such as:
- 2-Bromotetradecanoic acid
- 2-Bromopentadecanoic acid
- 2-Bromohexadecanoic acid
Uniqueness:
- Chain Length: The specific chain length of this compound (13 carbons) distinguishes it from other brominated fatty acids.
- Reactivity: The position of the bromine atom at the second carbon influences its reactivity and the types of reactions it undergoes.
- Applications: Its unique properties make it suitable for specific applications in research and industry.
Biological Activity
2-Bromotridecanoic acid is a brominated fatty acid that has garnered attention for its potential biological activities, particularly in metabolic processes and cellular functions. This article explores the compound's biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a medium-chain fatty acid with a bromine atom attached to the second carbon. Its molecular formula is C13H25BrO2, and it has a molecular weight of 293.25 g/mol. The presence of the bromine atom significantly alters its biochemical interactions compared to non-brominated fatty acids.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including effects on fatty acid metabolism, potential anti-cancer properties, and impacts on cellular signaling pathways.
Fatty Acid Metabolism
Studies have shown that this compound can impair fatty acid metabolism, leading to lipotoxicity in various cell types. For instance, in proximal tubule cells (PTCs), the compound has been linked to changes in gene expression related to fatty acid oxidation (FAO), which may contribute to chronic kidney disease progression. Specifically, the inhibition of carnitine palmitoyltransferase 2 (CPT2) by this compound results in reduced fatty acid transport into mitochondria, exacerbating lipid accumulation and cellular stress .
Anti-Cancer Activity
In vitro studies have demonstrated that this compound can inhibit cancer stem cell (CSC) sphere formation in HepG2 cells (a liver cancer cell line). At concentrations ranging from 25 to 150 µM, the compound significantly decreased the number of CSC spheres formed under palmitate treatment conditions without affecting cell viability . This suggests a potential chemopreventive role for this compound in liver cancer.
The biological effects of this compound are thought to involve several mechanisms:
- Inhibition of Palmitoylation : The compound acts as an inhibitor of protein palmitoylation, a post-translational modification critical for various cellular processes. By disrupting this modification, this compound may alter signaling pathways involved in cell proliferation and survival .
- Induction of Lipotoxicity : By impairing fatty acid metabolism, the compound can lead to an accumulation of toxic lipid intermediates within cells. This accumulation triggers inflammatory responses and cellular apoptosis, particularly in kidney cells .
Study on Kidney Cells
A recent study investigated the effects of this compound on HK2 cells (human kidney proximal tubule cells). The findings indicated that exposure to the compound resulted in significant upregulation of inflammatory cytokines such as IL-6 and IL-8 when CPT2 expression was repressed. This suggests that the compound may play a role in promoting fibrotic changes associated with chronic kidney disease .
Inhibition of Cancer Stem Cells
Another study focused on HepG2 cells demonstrated that treatment with this compound led to a marked reduction in CSC sphere formation. This effect was attributed to the compound's ability to inhibit palmitoylation processes crucial for maintaining CSC characteristics .
Data Tables
Study | Cell Type | Concentration (µM) | Effect Observed |
---|---|---|---|
Fatty Acid Metabolism | HK2 Cells | >5 | Increased IL-6 and IL-8 expression |
Anti-Cancer Activity | HepG2 Cells | 25-150 | Decreased CSC sphere formation |
Properties
IUPAC Name |
2-bromotridecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h12H,2-11H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAABNNKUCAHEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616328 | |
Record name | 2-Bromotridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95658-34-7 | |
Record name | 2-Bromotridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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